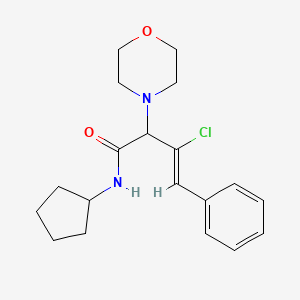![molecular formula C18H19N7O3S B11071062 (1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11071062.png)
(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the triazole and tetrazole rings: These heterocyclic rings can be introduced through cycloaddition reactions involving azides and nitriles.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole and tetrazole rings can be reduced to their corresponding amines.
Substitution: The ethyl and phenyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds or heterocyclic rings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific disease or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S,4R,5S)-1-(乙酰氧甲基)-5-(4-氯-3-(4-乙氧苄基)苯基)-6,8-二氧杂双环[3.2.1]辛烷-2,3,4-三乙酸三酯
- (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid
Uniqueness
The uniqueness of (1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its combination of a bicyclic core with multiple heterocyclic rings and functional groups. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C18H19N7O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(1R,2R,5S)-2-[4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C18H19N7O3S/c1-2-23-15(9-24-21-16(19-22-24)11-6-4-3-5-7-11)20-25(18(23)29)12-8-13(26)17-27-10-14(12)28-17/h3-7,12,14,17H,2,8-10H2,1H3/t12-,14+,17+/m1/s1 |
InChI Key |
YNUJFARSOSVFDY-IFIJOSMWSA-N |
Isomeric SMILES |
CCN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)CN4N=C(N=N4)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11070982.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071009.png)

![2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B11071021.png)
![3-Azabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-](/img/structure/B11071026.png)
![4-(furan-2-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11071028.png)

![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)

![4-Methylene-3-[2-(2-pyridyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11071041.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11071046.png)
![1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11071051.png)
![5-(5-Furan-2-yl-2H-pyrazol-3-yl)-4-naphthalen-1-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11071053.png)
